4-(4-Acetylanilino)naphthalene-1,2-dione
Overview
Description
4-(4-Acetylanilino)naphthalene-1,2-dione is a synthetic organic compound that belongs to the class of naphthoquinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Acetylanilino)naphthalene-1,2-dione typically involves the reaction of 1,2-naphthoquinone with 4-acetylaniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Acetylanilino)naphthalene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the naphthoquinone moiety, which is highly reactive due to its conjugated system of double bonds and carbonyl groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound to its corresponding quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its hydroquinone form.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl positions, with reagents such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinones .
Scientific Research Applications
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Acetylanilino)naphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . Additionally, the compound can interact with specific enzymes and proteins, inhibiting their activity and disrupting cellular processes .
Comparison with Similar Compounds
- 2-(4-Acetylanilino)-3-chloronaphthalene-1,4-dione
- 4-(4-Nitroanilino)naphthalene-1,2-dione
- 2-(4-Acetylanilino)-3-bromonaphthalene-1,4-dione
Comparison: Compared to similar compounds, 4-(4-Acetylanilino)naphthalene-1,2-dione is unique due to its specific substitution pattern and the presence of the acetyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. For instance, the acetyl group enhances its ability to interact with biological targets, increasing its efficacy as an antimicrobial and anticancer agent.
Properties
IUPAC Name |
4-(4-acetylanilino)naphthalene-1,2-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO3/c1-11(20)12-6-8-13(9-7-12)19-16-10-17(21)18(22)15-5-3-2-4-14(15)16/h2-10,19H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQDKMWSKDRWAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC(=O)C(=O)C3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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